N-(4-硝基苯基)-1H-吲哚-3-胺

描述

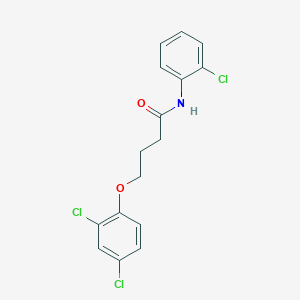

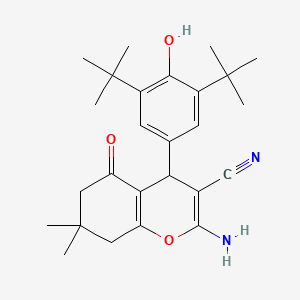

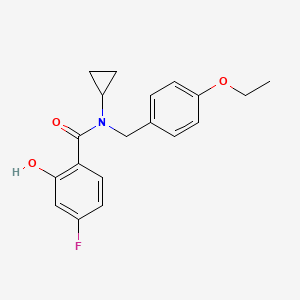

“N-(4-nitrophenyl)-1H-indol-3-amine” is a complex organic compound. It contains a nitrophenyl group, an indole group, and an amine group . The nitrophenyl group is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of “N-(4-nitrophenyl)-1H-indol-3-amine” and similar compounds often involves multiple steps, including condensation, amidation, and nitration . For example, the synthesis of N-(40-substituted phenyl)-L-prolinamides, which are structurally similar to the compound , involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to afford N-aryl-L-prolines, which then undergo amidation to furnish L-prolinamides .Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)-1H-indol-3-amine” can be analyzed using various techniques such as X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . The molecule may exhibit an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered indole ring .Chemical Reactions Analysis

The compound “N-(4-nitrophenyl)-1H-indol-3-amine” can participate in various chemical reactions. For instance, it can undergo catalytic hydrogenation, a reaction that involves the addition of hydrogen (H2) across a double bond or a triple bond . The reaction is typically facilitated by a catalyst, such as a stabilized Pd nanoparticle-organic-silica catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-nitrophenyl)-1H-indol-3-amine” can be inferred from similar compounds. For instance, 4-nitrophenol, a component of the compound, is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .科学研究应用

基于石墨烯的硝基化合物还原催化剂

最近的研究强调了石墨烯基催化剂在硝基化合物还原为胺中的重要作用,这是有机化学中合成药物、生物活性分子、医药产品、染料和聚合物的关键转化。石墨烯衍生物的独特特性提高了硝基化合物的还原率,提供了诸如直接后处理、高催化能力和回收等好处。这在环境应用中具有重大意义,特别是在减轻 4-硝基苯酚等有毒硝基污染物方面 (Nasrollahzadeh 等人,2020)。

衍生物的合成和晶体结构

对 3-硝基-1-(苯磺酰基)-1H-吲哚-2-胺等衍生物的合成和晶体结构的研究极大地促进了我们对分子结构及其潜在应用的理解。这些研究涉及单晶 X 射线晶体学,对于设计具有特定性质和在制药和材料科学等各个领域应用的化合物至关重要 (Mannes 等人,2017)。

蛋白质交联的光试剂

与 N-(4-硝基苯基)-1H-吲哚-3-胺密切相关的 4-硝基苯基醚被提议作为蛋白质交联和亲和标记的高产光试剂。它们在照射后与胺的反应性以及形成具有特定生物功能的交联蛋白的能力在生化研究和治疗应用中引起了极大的兴趣 (Jelenc 等人,1978)。

饮用水系统中胺的测定

测定饮用水系统中的胺,包括吲哚衍生物,对于监测水质和安全性至关重要。超快液相色谱-串联质谱法 (UFLC-MS/MS) 等方法已被开发用于检测这些化合物,强调了它们在环境监测和公共卫生中的重要性 (Wu 等人,2015)。

新型甲氧基和羟基衍生物合成

2-苯基-1H-苯并[g]吲哚的新型甲氧基衍生物的合成,涉及缩合反应和转化为羟基衍生物,展示了这些化合物在药物和化学合成中的多功能性和潜力。此类研究为开发具有独特性质的新药和材料铺平了道路 (Ferlin 等人,1989)。

安全和危害

The safety data sheets of similar compounds like 4-Nitrophenol and 4-Nitrophenyl chloroformate indicate that these compounds are hazardous . They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is reasonable to assume that “N-(4-nitrophenyl)-1H-indol-3-amine” should also be handled with care.

属性

IUPAC Name |

N-(4-nitrophenyl)-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)16-14-9-15-13-4-2-1-3-12(13)14/h1-9,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTRCUJOLFOEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Nitrophenyl)-1H-indol-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837012.png)

![N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3837034.png)

![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3837047.png)

![2-(1-azepanyl)-N'-[(4-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B3837079.png)

![N'-[(4-bromo-2-thienyl)methylene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B3837092.png)

![ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3837112.png)